molecular formula C9H9N B1244190 4H-quinolizine

4H-quinolizine

Cat. No. B1244190
M. Wt: 131.17 g/mol
InChI Key: GDRVFDDBLLKWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-quinolizine is a quinolizine. It is a tautomer of a 9aH-quinolizine and a 2H-quinolizine.

Scientific Research Applications

HIV Integrase Inhibition

4H-quinolizine derivatives, specifically 4-oxo-4H-quinolizine-3-carboxylic acid variants, have been investigated for their potential to inhibit HIV integrase. This research is pivotal in the development of new treatments for HIV/AIDS (Xu et al., 2009).

Tautomerism and Rearrangement in Chemical Synthesis

Studies on the synthesis, tautomerism, and rearrangement of 2H- and 4H-quinolizine esters provide insights into the chemical behavior and applications of these compounds in various synthetic processes (Acheson et al., 1976).

Pharmacophore Development

4H-quinolizine compounds, particularly 4H-quinolizin-4-ones, have emerged as key pharmacophores in medicinal chemistry, with significant implications for the development of drugs targeting a range of biological targets (Muir et al., 2013).

Material Science Applications

Due to their attractive physicochemical properties, 4H-quinolizines have applications in material science. The development of synthesis methods for these compounds has been a focus area, contributing to the expansion of their use in various scientific fields (Kulkarni & Gaikwad, 2020).

Novel Synthesis Methods

Innovative methods in the synthesis of 4H-quinolizine derivatives have been explored, contributing to the field of organic chemistry and expanding the potential applications of these compounds (Hagimori et al., 2009).

Fluorescent Indicator Development

4H-quinolizine derivatives, such as 4-oxo-4H-quinolizine-3-carboxylic acids, have been utilized in the creation of fluorescent indicators, particularly for the selective detection of Mg2+ ions. This research has implications for biological imaging and analysis (Otten et al., 2001).

properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4H-quinolizine

InChI

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-7H,8H2

InChI Key

GDRVFDDBLLKWRI-UHFFFAOYSA-N

SMILES

C1C=CC=C2N1C=CC=C2

Canonical SMILES

C1C=CC=C2N1C=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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